![molecular formula C13H14N2S B8427935 4-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine](/img/structure/B8427935.png)
4-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by a benzothiazole ring fused with a tetrahydrobenzene ring and a phenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with cyclohexanone in the presence of an acid catalyst to form the benzothiazole ring. The phenyl group can be introduced through a subsequent substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization and functionalization. The use of microwave irradiation and one-pot multicomponent reactions has been explored to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives .
Scientific Research Applications
Medicinal Chemistry: It exhibits promising activity against various diseases, including cancer and bacterial infections.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like PDK1 and LDHA, thereby disrupting their normal function and inhibiting cancer cell proliferation . The compound’s structure allows it to interact with various biological pathways, making it a potent therapeutic agent.
Comparison with Similar Compounds
2-Phenyl-4,5,6,7-tetrahydro-1H-indoles: These compounds share a similar tetrahydrobenzene ring structure but differ in the heterocyclic ring and functional groups.
4,4,7a-Trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one: This compound has a similar tetrahydrobenzene ring but contains a benzofuran ring instead of a benzothiazole ring.
Uniqueness: 4-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine is unique due to its benzothiazole ring, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C13H14N2S |
|---|---|
Molecular Weight |
230.33 g/mol |
IUPAC Name |
4-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C13H14N2S/c14-13-15-12-10(7-4-8-11(12)16-13)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H2,14,15) |
InChI Key |
OLPVNLPSGVONHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



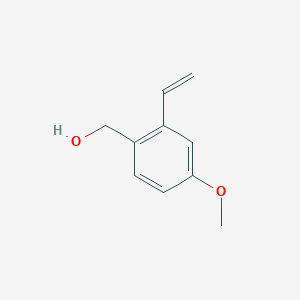
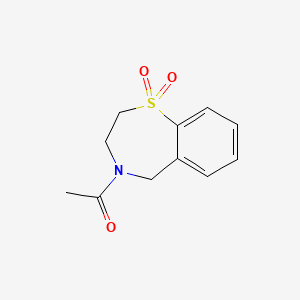

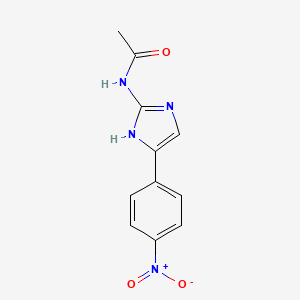
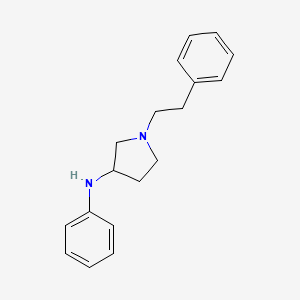

![1-[3-Fluoro-6-(methoxy)-1,5-naphthyridin-4-yl]-1,2-ethanediol](/img/structure/B8427906.png)

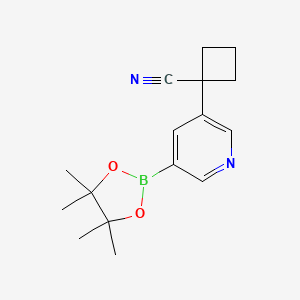
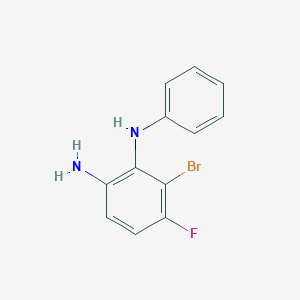
![7-bromo-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine](/img/structure/B8427954.png)
